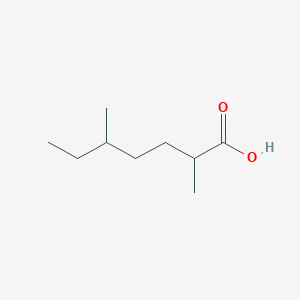

2,5-Dimethylheptanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-7(2)5-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADNIPWIJRZXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemo Enzymatic Transformations of 2,5 Dimethylheptanoic Acid

Total Synthesis Approaches for 2,5-Dimethylheptanoic Acid and its Stereoisomers

The total synthesis of branched-chain carboxylic acids such as this compound presents unique challenges due to the need for precise control over the regioselectivity and stereochemistry of the methyl groups.

Regioselective Synthesis Methodologies for this compound

The regioselective synthesis of this compound involves the introduction of methyl groups at specific positions on the heptanoic acid backbone. Common strategies include the alkylation of precursor molecules and the oxidation of corresponding alcohols or aldehydes. One approach involves the reaction of 2,5-dimethylhexane (B165582) with carbon monoxide and water in the presence of a suitable catalyst. Another method is the oxidation of 2,5-dimethylheptanol using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Hydroformylation or catalytic dimerization of alkenes represents another pathway for synthesizing branched carboxylic acids. For instance, the hydroformylation of α-pinene derivatives can yield branched intermediates that are subsequently oxidized to form the carboxylic acid. The choice of catalyst, such as rhodium or cobalt complexes, and reaction conditions play a crucial role in determining the regioselectivity of these transformations.

A summary of general synthetic routes is presented in the table below.

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | Description |

| Alkylation | Suitable precursor compound | Halogenated hydrocarbons, base | Introduction of methyl groups at desired positions. |

| Oxidation | 2,5-dimethylheptanol | Potassium permanganate, chromium trioxide | Oxidation of the corresponding alcohol to the carboxylic acid. |

| Carbonylation | 2,5-dimethylhexane | Carbon monoxide, water, catalyst | Direct introduction of the carboxylic acid group. |

| Hydroformylation/Oxidation | α-Pinene derivatives | Rh or Co complexes, oxidizing agent | Formation of branched intermediates followed by oxidation. |

Stereoselective and Enantioselective Routes to Chiral this compound Derivatives

Achieving stereochemical control in the synthesis of this compound, which possesses two chiral centers at the C2 and C5 positions, is critical for accessing its individual stereoisomers. Various asymmetric synthesis strategies have been developed for related branched-chain carboxylic acids.

For the analogous 2,5-dimethylhexanoic acid, enantioselective alkylation has been a key strategy. smolecule.com One notable method is the iridium-catalyzed allylic alkylation, which allows for the formation of all-carbon quaternary stereocenters with high enantiomeric excess. smolecule.com This approach often utilizes masked acyl cyanide (MAC) reagents. smolecule.com The use of chiral auxiliaries, such as chiral N-amino cyclic carbamate (B1207046) hydrazones, can enforce syn-deprotonation in ketone alkylations, leading to high diastereoselectivity. smolecule.com

Evans' asymmetric alkylation methodology is a powerful tool for the enantioselective synthesis of related hydroxy-acid derivatives like 3-hydroxy-2,5-dimethylhexanoic acid. smolecule.com This method employs chiral oxazolidinone auxiliaries to direct the stereochemical outcome of aldol (B89426) reactions with high precision. smolecule.com The use of specific chiral auxiliaries, such as (4'S)-5,5-dimethyl-4-benzyl-2-oxazolidinone, in combination with optimized reaction conditions, has resulted in excellent yields and high enantiomeric ratios. smolecule.com

The synthesis of (R)-(-)-2,6-dimethyl heptanoic acid has been achieved using the 1,3-dithiane (B146892) 1-oxide (DITOX) asymmetric building block, which serves as a chiral auxiliary to control the stereochemistry. researchgate.net

The table below summarizes key stereoselective synthesis strategies applicable to chiral branched-chain carboxylic acids.

| Stereoselective Method | Target Moiety/Analog | Key Reagents/Auxiliaries | Stereochemical Outcome |

| Iridium-Catalyzed Allylic Alkylation | α-Quaternary Carboxylic Acids | Iridium complex, Masked Acyl Cyanide (MAC) reagents | High enantiomeric excess (>90% ee) |

| Chiral Auxiliary-Directed Alkylation | Ketone precursors to carboxylic acids | Chiral N-amino cyclic carbamate hydrazones | High diastereoselectivity (d.r. > 20:1) |

| Evans' Asymmetric Alkylation | 3-Hydroxy-2,5-dimethylhexanoic acid | Chiral oxazolidinone auxiliaries, Titanium Lewis acids | Excellent yields (98%) and enantiomeric ratios (>50:1) |

| DITOX Chiral Auxiliary | (R)-(-)-2,6-Dimethyl heptanoic acid | 1,3-dithiane 1-oxide (DITOX) | High enantiomeric purity |

Biosynthetic Pathways and Enzymatic Production of this compound Analogues

The biosynthesis of branched-chain carboxylic acids is a fascinating area of research, with microorganisms and their enzymes offering sustainable routes for their production.

Microbial Fermentation Processes for Branched-Chain Carboxylic Acids

Microbial fermentation is an emerging approach for the production of branched-chain carboxylic acids from renewable resources. smolecule.com For instance, certain bacterial strains have been shown to produce branched-chain fatty acids. A study on wax apple cider vinegar fermentation revealed the presence of 2-ethyl-2,5-dimethylhexanoic acid, indicating microbial production during the fermentation process. itjfs.com

Research on a Rhodococcus sp. strain demonstrated the asymmetric oxidation of 2,5-dimethylhexane to produce (–)-2,5-dimethylhexanoic acid. oup.com This highlights the potential of using whole-cell biocatalysts for the synthesis of chiral branched-chain carboxylic acids. oup.com Lactic acid bacteria, particularly from the Lactobacillaceae and Leuconostocaceae families, are capable of producing branched-chain hydroxy acids through the fermentation of branched-chain amino acid precursors. smolecule.com

Polyketide Synthase-Mediated Biosynthesis of Hydroxy-Branched Fatty Acids

Polyketide synthases (PKSs) are multifunctional enzymes that play a crucial role in the biosynthesis of a wide variety of natural products, including complex fatty acids. nih.gov The biosynthesis of the macrolide antibiotic erythromycin (B1671065), for example, involves the formation of a 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone intermediate, showcasing the role of PKSs in creating methylated carbon chains. arkat-usa.org

A patent has described the engineering of a polyketide synthase, LipPks1, for the production of 3-hydroxy-2,5-dimethylhexanoic acid. google.com This engineered PKS, appended with a thioesterase (TE) domain, can utilize various starter substrates to produce a range of 3-hydroxycarboxylic acids. google.com This demonstrates the potential of synthetic biology and enzyme engineering to create novel biosynthetic pathways for specific branched-chain fatty acids. Type III polyketide synthases are also recognized for their ability to synthesize hydroxy acid derivatives, utilizing a range of starter substrates. smolecule.com

Investigation of Enzymatic Transformations Leading to this compound

Specific enzymatic transformations are key to the biosynthesis of this compound and its analogs. The aforementioned Rhodococcus sp. utilizes an enzymatic system to catalyze the asymmetric oxidation of an isopropyl moiety in 2,5-dimethylhexane. oup.com

In the context of PKS-mediated synthesis, the individual domains of the synthase, such as the ketosynthase, acyltransferase, and ketoreductase domains, each play a specific role in the step-wise construction of the polyketide chain, including the incorporation of methyl branches from methylmalonyl-CoA. nih.govgoogle.com The study of these enzymatic mechanisms is crucial for understanding and harnessing their synthetic potential.

The following table outlines enzymatic approaches for the production of branched-chain carboxylic acids.

| Enzymatic Approach | Enzyme/Organism | Substrate(s) | Product(s) |

| Microbial Fermentation | Rhodococcus sp. | 2,5-Dimethylhexane | (–)-2,5-Dimethylhexanoic acid |

| Microbial Fermentation | Acetic acid bacteria | Not specified | 2-Ethyl-2,5-dimethylhexanoic acid |

| Engineered PKS Biosynthesis | Engineered LipPks1 + TE | Various acyl-CoAs, methylmalonyl-CoA, NADPH | 3-Hydroxy-2,5-dimethylhexanoic acid and other 3-hydroxycarboxylic acids |

| PKS-mediated biosynthesis | Saccharopolyspora erythraea | Propionyl-CoA, methylmalonyl-CoA | 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone (intermediate) |

Derivatization and Chemical Modification of this compound for Research Applications

The functionalization of this compound through chemical modification is a critical step for a variety of research applications. Derivatization is often necessary to enhance the compound's analytical detectability, facilitate its separation, or to create probes for studying biological and chemical processes. These modifications primarily target the carboxylic acid group, converting it into other functional groups like esters and amides, or involve the incorporation of isotopic labels for mechanistic and quantitative studies.

Synthesis of Functionalized Esters and Amides of this compound

The conversion of this compound into its corresponding esters and amides is fundamental for expanding its utility in research. These derivatives can alter the parent molecule's polarity, volatility, and chemical reactivity, which is particularly useful for applications such as gas chromatography-mass spectrometry (GC-MS) analysis and the synthesis of bioactive compound libraries.

Ester Synthesis: Esterification of carboxylic acids is a well-established transformation. The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of the corresponding ester and water vvc.edu. This process, known as Fischer esterification, is an equilibrium reaction. To enhance the yield of the ester, the reaction is typically performed with an excess of the alcohol or by removing water as it is formed.

For analytical purposes, derivatization to esters is common. For instance, converting carboxylic acids into 4-t-butylbenzyl esters by reacting them with 4-t-butylbenzyl bromide can improve their detection by GC-MS d-nb.inforesearchgate.net. This derivatization strategy generates characteristic ions in the mass spectrometer, aiding in structural identification d-nb.inforesearchgate.net.

Amide Synthesis: The synthesis of amides from this compound requires the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. A variety of coupling reagents can be employed for this purpose. One efficient method involves the use of diethyl chlorophosphate in pyridine, which activates the carboxylic acid to form a carboxylate-phosphate anhydride. This intermediate then readily reacts with an amine to produce the desired amide in high yield researchgate.net. This method is advantageous as the phosphate (B84403) and pyridinium (B92312) salt byproducts are water-soluble, simplifying purification researchgate.net. Other common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) .

These derivatization strategies allow for the creation of a diverse range of functionalized molecules for various research contexts.

Table 1: General Methods for the Synthesis of this compound Derivatives

| Derivative Type | General Reaction | Reagents and Conditions | Purpose of Derivatization |

| Ester | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat; removal of water to drive equilibrium. vvc.edu | Increase volatility for GC analysis; create prodrugs or analogs. |

| Ester (for MS) | Carboxylic Acid + Alkyl Halide | 4-t-butylbenzyl bromide, phase-transfer catalyst, microwave irradiation. d-nb.info | Enhance ionization and create characteristic fragments for GC-MS analysis. d-nb.inforesearchgate.net |

| Amide | Carboxylic Acid + Amine | Coupling agents (e.g., diethyl chlorophosphate/pyridine researchgate.net, DCC ). | Synthesis of peptide analogs; creation of bioactive compounds; modification of physicochemical properties. |

Creation of Labeled this compound for Mechanistic Studies

Isotopically labeled versions of this compound are invaluable tools for elucidating metabolic pathways, understanding reaction mechanisms, and for quantitative analysis. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O) are commonly incorporated into the molecule.

Deuterium Labeling for Quantitative Analysis: In quantitative mass spectrometry, a deuterated version of the analyte is often used as an internal standard. For example, a deuterated analog, such as d₃-2,6-dimethylheptanoic acid, can be synthesized and added to a biological sample in a known amount before processing . Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it accounts for sample loss during extraction and derivatization. In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their mass difference, allowing for precise quantification of the target molecule .

Oxygen-18 Labeling for Mechanistic Studies: Oxygen-18 (¹⁸O) is frequently used to trace the origin of oxygen atoms in biochemical reactions. For instance, in studies of cytochrome P450 enzyme mechanisms, reactions can be conducted in the presence of ¹⁸O-labeled molecular oxygen (¹⁸O₂) or ¹⁸O-labeled water (H₂¹⁸O) acs.org. By analyzing the mass of the resulting carboxylic acid product, researchers can determine whether the oxygen atom incorporated into the molecule came from O₂ or from the solvent water. This information is crucial for distinguishing between different proposed catalytic cycles, such as those involving a Compound 0 or Compound I intermediate in P450-mediated oxidations acs.org. The analysis typically involves derivatizing the final acid product to an ester to make it suitable for GC-MS analysis, which then reveals the extent and position of ¹⁸O incorporation acs.org.

These labeling strategies provide powerful insights that would be difficult to obtain through other means, making them essential for advanced research into the biochemistry and pharmacology of this compound.

Table 2: Applications of Isotopically Labeled this compound in Research

| Isotope | Purpose of Labeling | Typical Research Application | Analytical Method |

| Deuterium (²H) | Internal Standard | Quantitative analysis of the compound in complex biological matrices (e.g., plasma, urine). | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Oxygen-18 (¹⁸O) | Mechanistic Tracer | Elucidating enzymatic reaction mechanisms, such as determining the source of oxygen in oxidation reactions catalyzed by cytochrome P450 enzymes. acs.org | Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. acs.org |

| Carbon-13 (¹³C) | Metabolic Tracer | Following the metabolic fate of the carbon skeleton of the fatty acid through various biochemical pathways. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy. |

Sophisticated Analytical Methodologies for the Detection and Characterization of 2,5 Dimethylheptanoic Acid in Research Systems

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating 2,5-dimethylheptanoic acid from other components in a mixture, allowing for its accurate quantification and further structural analysis.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. For GC-MS analysis, carboxylic acids are typically derivatized to increase their volatility and improve their chromatographic behavior. Common derivatization strategies include conversion to methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters. nih.govhebmu.edu.cn

The separation in GC is achieved on a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas (usually helium). The choice of the GC column is critical; for instance, a weakly polar column like a DB-5ms can effectively separate various fatty acids. rsc.org Following separation, the eluted compounds enter the mass spectrometer, which ionizes them (commonly through electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that aids in structural identification. The fragmentation pattern can reveal key structural features, such as the position of the methyl branches.

Furthermore, the use of chiral GC columns enables the separation and differentiation of the enantiomers of this compound, such as the (2R)- and (2S)-forms. This is particularly important in natural product research and stereoselective synthesis, where the biological activity can be dependent on a specific stereoisomer.

Table 1: Illustrative GC-MS Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) or Pentafluorobenzyl bromide (PFBBr) | Increases volatility and thermal stability. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) or Chiral Column (e.g., Cyclodextrin-based) | Separates components of the mixture; chiral column separates enantiomers. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp. ~80°C, ramped to ~280°C | Provides optimal separation of analytes with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for structural elucidation. |

| MS Detection | Scan mode or Selected Ion Monitoring (SIM) | Scan mode provides full spectra for identification; SIM provides higher sensitivity for quantification. |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for analyzing this compound in complex biological matrices like plasma, tissues, or microbial cultures, often where minimal sample preparation is desired. creative-proteomics.comnih.gov Unlike GC-MS, LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.

In LC-MS, separation is achieved based on the analyte's affinity for the stationary phase (e.g., C18) and the mobile phase. Reversed-phase chromatography is commonly employed for fatty acid analysis. jsbms.jp To enhance sensitivity and chromatographic peak shape, derivatization can be employed to introduce a readily ionizable group, although methods for analyzing underivatized fatty acids also exist. nih.gov

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for fatty acids, typically operating in negative ion mode to deprotonate the carboxylic acid group [M-H]⁻. core.ac.uk For targeted analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. In MRM, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and only specific product ions are monitored. This minimizes interference from the matrix, allowing for accurate quantification even at very low concentrations. springernature.com

High-performance liquid chromatography (HPLC) is a crucial tool for determining the enantiomeric purity of chiral molecules like this compound, especially after stereoselective synthesis or isolation from natural sources. This is often accomplished by using a chiral stationary phase (CSP) that can differentiate between the enantiomers.

For carboxylic acids, analysis on a chiral column may require derivatization to a suitable ester or amide to improve interaction with the CSP and enhance UV detection. rsc.org The two enantiomers will interact differently with the chiral environment of the column, leading to different retention times and thus their separation. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (ee) can be precisely calculated. This technique was instrumental in determining the absolute configuration of the 4-amino-3-hydroxy-2,5-dimethyl-heptanoic acid (Ahdhe) unit found in the marine natural products, the hoiamides. scispace.comscispace.com

Table 2: Example of Chiral HPLC for Enantiomeric Purity Assessment

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Sample | Derivatized this compound (e.g., amide) |

Spectroscopic Approaches for Elucidating Molecular Structure and Conformation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for de novo structure elucidation and stereochemical analysis. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the carbon skeleton and confirming the positions of the methyl branches.

For stereochemical assignments, advanced NMR techniques are employed. J-based configurational analysis, which relies on the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants, can help determine the relative configuration of stereocenters. scispace.com This approach is particularly useful for acyclic systems like this compound. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, which in turn is dictated by the stereochemistry. For complex molecules containing units similar to this compound, such as polyketides, specific NMR-based rules have been developed to assign the relative stereochemistry of diol and other structural motifs. rsc.orgbris.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₁₈O₂), HRMS can confirm its molecular formula by measuring its molecular weight with high accuracy (monoisotopic mass: 158.1307). rsc.org

HRMS is frequently coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures. nih.govnih.gov After chromatographic separation, the high-resolution mass data for each component can be used to generate potential elemental formulas, which is a critical step in the identification of unknown compounds or the confirmation of known ones in a sample. This technique is invaluable in metabolomics and natural product discovery, where it helps to differentiate compounds with the same nominal mass but different elemental compositions. mdpi.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its constituent functional groups. spectroscopyonline.comvu.nl These non-destructive methods provide a molecular fingerprint, allowing for structural elucidation based on the characteristic vibrational frequencies of chemical bonds. spectroscopyonline.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features arising from its carboxylic acid moiety and its aliphatic hydrocarbon backbone. spectroscopyonline.com The most prominent and diagnostically significant absorption is that of the carbonyl group (C=O) stretch, which typically appears as an intense, sharp band in the region of 1760-1690 cm⁻¹. libretexts.org For saturated aliphatic carboxylic acids like this compound, this peak is generally observed around 1715 cm⁻¹. libretexts.org The exact position can be influenced by intermolecular hydrogen bonding, which is a significant feature in carboxylic acids, often leading to dimerization. spectroscopyonline.com

Another key feature is the extremely broad absorption band of the hydroxyl (O-H) group stretch, which spans from approximately 3300 to 2500 cm⁻¹. spectroscopyonline.com This broadness is a direct consequence of the strong hydrogen bonding between molecules. spectroscopyonline.com The spectrum also displays characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the heptane (B126788) chain in the 3000-2850 cm⁻¹ region. libretexts.org Furthermore, C-O stretching and O-H bending vibrations contribute to the fingerprint region of the spectrum, typically between 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹, respectively. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. osti.gov While the O-H stretch is weak in Raman spectra, the C=O stretch of the carboxylic acid gives a moderately intense band. americanpharmaceuticalreview.com The most significant advantage of Raman for this molecule lies in its ability to clearly resolve the vibrations of the carbon backbone. The C-H stretching region (3000-2800 cm⁻¹) is typically very strong and well-defined. osti.gov The lower frequency region contains a wealth of structural information, with characteristic peaks for C-C stretching, CH₂ twisting, and CH₂/CH₃ deformation modes. researchgate.net For long-chain fatty acids, intense bands around 1300 cm⁻¹ (CH₂ twisting) and a cluster of peaks between 1400-1500 cm⁻¹ (CH₂ scissoring and CH₃ deformation) are typical. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical Raman spectra to aid in the assignment of experimental vibrational modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Weak | Broad, Strong (IR) |

| C-H (Alkyl) | Stretching | 3000 - 2850 | 3000 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1715 | ~1715 | Strong (IR), Medium (Raman) |

| C-H (CH₂, CH₃) | Bending/Deformation | 1470 - 1350 | 1470 - 1350 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium | Medium |

| O-H (Carboxylic Acid) | Bending | 950 - 910 | Medium | Broad |

Method Development for Trace Analysis and Profiling of this compound

The quantitative analysis of this compound, especially at trace levels within complex matrices, necessitates the development of highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids due to its high resolution and sensitivity. sciforschenonline.org

Method development typically involves optimizing sample extraction, derivatization, chromatographic separation, and mass spectrometric detection. For fatty acids, derivatization is a crucial step to increase their volatility and thermal stability for GC analysis. sciforschenonline.org A common approach involves converting the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (TMS) ester. sciforschenonline.org For instance, derivatization with reagents like bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) can be employed. sciforschenonline.org

The subsequent GC separation is performed on a capillary column, with the oven temperature programmed to separate the analyte from other matrix components. sciforschenonline.org Mass spectrometry is used for detection, providing both quantification and structural confirmation based on the analyte's retention time and mass fragmentation pattern. sciforschenonline.org

Development of Targeted Assays for this compound in Experimental Biological Models

Targeted assays are essential for accurately quantifying this compound in biological samples such as plasma, tissues, or cell cultures, particularly when investigating its metabolic role or its potential as a biomarker. nih.gov These assays prioritize sensitivity, specificity, accuracy, and precision. researchgate.net

The development of a targeted assay, often using GC-MS or liquid chromatography-mass spectrometry (LC-MS), follows a rigorous validation process according to established guidelines. researchgate.net This includes establishing linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net For example, a method validation might demonstrate linearity over a specific concentration range (e.g., 0.75 to 30.25 µg/ml) with a high correlation coefficient (r² > 0.99). researchgate.net The LOD and LOQ, which define the lowest concentration that can be reliably detected and quantified, are also determined. researchgate.net

In the context of biological models, such as studying fatty acid oxidation disorders, targeted assays can track the metabolism of specific branched-chain fatty acids. nih.gov For instance, in studies involving fibroblasts from patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, targeted metabolomics has been used to quantify Krebs cycle intermediates after treatment with various fatty acids, including the related compound 2,6-dimethylheptanoic acid. nih.gov Such an approach allows researchers to assess the metabolic fate and efficacy of the compound in a specific disease model. nih.gov

Table 2: Illustrative Parameters for a Targeted GC-MS Assay Validation

| Parameter | Description | Example Value |

|---|---|---|

| Linearity Range | The concentration range over which the assay is accurate and precise. | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | A measure of how well the calibration curve fits the data. | > 0.999 |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | 0.1 µg/mL |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. | 0.5 µg/mL |

| Precision (%RSD) | The closeness of repeated measurements, expressed as relative standard deviation. | < 15% |

| Accuracy (% Recovery) | The closeness of a measured value to the true value. | 85 - 115% |

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Profiling

Beyond single-analyte quantification, understanding the broader biological impact of this compound requires its integration into "omics" technologies, particularly metabolomics. researchgate.net Metabolomics aims to comprehensively profile the full range of small-molecule metabolites (< 1000 Da) within a biological system. researchgate.net This untargeted or semi-targeted approach provides a snapshot of the metabolic state of an organism or cell in response to a stimulus, such as exposure to this compound. researchgate.net

Analytical platforms for metabolomics are typically based on nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with a separation technique (GC-MS or LC-MS). researchgate.net These technologies can detect and quantify hundreds to thousands of metabolites simultaneously. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2-dimethyloctanoic acid |

| 2,4-dimethyl-5-hexanolide |

| This compound |

| 2,6-dimethylheptanoic acid |

| 6-(5-carboxy-5-methyl-hexyloxy)-2,2-dimethylhexanoic acid |

| Acetic acid |

| bis-(trimethylsilyl)-trifluoroacetamide |

| Carbon dioxide |

| Heptanoic acid |

| Hexanoic acid |

| Methyl ester |

| PFOA (Perfluorooctanoic acid) |

| PFOS (Perfluorooctanesulfonic acid) |

| succinyl-CoA |

| Trimethylsilyl ester |

Biological and Biochemical Investigations of 2,5 Dimethylheptanoic Acid

Metabolic Pathways and Catabolism of 2,5-Dimethylheptanoic Acid in Model Organisms and Cellular Systems

This compound is a branched-chain fatty acid (BCFA) whose metabolic fate is governed by specialized enzymatic pathways designed to handle the steric hindrance posed by its methyl groups. Unlike their straight-chain counterparts, BCFAs require additional processing steps before or during their breakdown for energy.

The degradation of fatty acids primarily occurs through beta-oxidation, a cyclical process that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH₂. nih.gov However, the presence of a methyl group on the beta-carbon (C3) can block this process. wikipedia.orgbyjus.com For such molecules, an alternative pathway known as alpha-oxidation is required. wikipedia.org Alpha-oxidation removes a single carbon from the carboxyl end, thereby shifting the position of the methyl branch and allowing beta-oxidation to proceed. wikipedia.orgbyjus.com

In the case of this compound, the methyl group at the C2 position (the alpha-carbon) allows it to enter the beta-oxidation pathway directly. However, the degradation will yield different products compared to straight-chain fatty acids. The initial cycles of beta-oxidation would proceed until the branch point at C5 is reached. The presence of a methyl group at an odd-numbered carbon can result in the generation of propionyl-CoA instead of acetyl-CoA in one of the cleavage steps. nih.gov

The key steps and enzymes involved in the degradation of BCFAs are summarized below:

| Pathway | Location | Key Enzyme(s) | Function | Result for BCFAs |

| Alpha-Oxidation | Peroxisomes | Phytanoyl-CoA Dioxygenase, 2-Hydroxyphytanoyl-CoA Lyase | Removes one carbon from the carboxyl end. wikipedia.orgbyjus.com | Resolves β-methyl branches, enabling subsequent β-oxidation. wikipedia.org |

| Beta-Oxidation | Mitochondria & Peroxisomes | Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, β-Hydroxyacyl-CoA Dehydrogenase, Thiolase | Sequentially removes two-carbon units (acetyl-CoA). nih.gov | Can directly metabolize α-methylated acids; produces acetyl-CoA and/or propionyl-CoA. nih.govnih.gov |

Branched-chain fatty acids can serve as anaplerotic substrates, meaning they can replenish the intermediates of the Tricarboxylic Acid (TCA) cycle, which is central to cellular energy production. nih.gov The breakdown of odd-chain and certain branched-chain fatty acids yields propionyl-CoA. This three-carbon molecule can be converted to succinyl-CoA, a key intermediate in the TCA cycle. nih.gov

Studies on related dimethyl-branched fatty acids have demonstrated their anaplerotic potential. In cellular models of mitochondrial fatty acid β-oxidation deficiency, treatment with 2,6-dimethylheptanoic acid and 4,8-dimethylnonanoic acid improved the profile of TCA cycle intermediates compared to the straight-chain heptanoic acid. nih.gov For instance, in cells deficient in Carnitine Palmitoyltransferase II (CPT II) and Very long-chain acyl-CoA dehydrogenase (VLCAD), treatment with a derivative of dimethylheptanoic acid led to higher levels of succinate. nih.gov Similarly, 5,5-dimethylheptanoic acid has been shown to increase levels of TCA intermediates like malate (B86768) and fumarate (B1241708) in fibroblasts from patients with Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. While direct studies on this compound are limited, its structural similarity suggests it likely shares this ability to support the TCA cycle by providing precursors for its intermediates.

Peroxisomes are cellular organelles that play a crucial role in lipid metabolism, including the initial breakdown of very-long-chain fatty acids (VLCFAs) and BCFAs. nih.govspringernature.comnih.gov The enzymatic machinery in peroxisomes is distinct from that in mitochondria. libretexts.org For BCFAs like phytanic acid, which has a methyl group at the β-carbon, oxidation must begin in the peroxisome via the alpha-oxidation pathway. wikipedia.orgnih.gov

Human skin fibroblasts can degrade methyl-branched fatty acids, a process that is significantly reduced in cells deficient in peroxisomes, providing evidence that this breakdown occurs within these organelles. nih.gov The first enzyme in peroxisomal beta-oxidation, acyl-CoA oxidase, transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂), which is then neutralized by catalase. libretexts.org This differs from the first step in mitochondria, which produces FADH₂. nih.gov For BCFAs that can undergo beta-oxidation, like 2-methyl fatty acids, the process can occur in either peroxisomes or mitochondria. nih.gov The choice of organelle may depend on the specific structure of the fatty acid and the metabolic state of the cell.

Role of this compound in Microbial Metabolism and Interactions

Microorganisms possess diverse metabolic capabilities, including the synthesis and degradation of complex organic molecules like branched-chain fatty acids.

Certain bacteria are known to produce branched-chain fatty acids. Research has shown that bacteria of the genera Rhodococcus and Mycobacterium can assimilate branched alkanes and produce the corresponding carboxylic acids. tandfonline.comresearchgate.netresearchgate.net For example, a Rhodococcus sp. strain, when grown on 2,5-dimethylhexane (B165582), was found to produce (-)-2,5-dimethylhexanoic acid through the asymmetric oxidation of the hydrocarbon's isopropyl group. tandfonline.comresearchgate.net

While direct evidence for the biosynthesis of this compound is specific, the synthesis of structurally related molecules is well-documented. Polyketide synthases (PKSs), a family of enzymes found in bacteria and fungi, are responsible for creating a wide array of natural products, including complex polyketides. google.com These enzymes assemble molecules from short-chain acyl-CoA precursors. The biosynthesis of a 3,5-dihydroxy-2,4-dimethylheptanoic acid derivative has been identified as an intermediate step in the production of the antibiotic erythromycin (B1671065) by the bacterium Saccharopolyspora erythraea. arkat-usa.org Furthermore, microbial fermentation using lactic acid bacteria is a known route for producing various branched-chain hydroxy acids from amino acid precursors. smolecule.com These examples highlight established microbial pathways capable of generating dimethyl-substituted fatty acids.

The same microbial genera capable of synthesizing BCFAs are often also capable of their degradation. Rhodococcus and Pseudomonas species are noted for their ability to break down hydrophobic compounds, including alkanes. researchgate.net The degradation of n-tetradecane by certain bacteria has been shown to produce metabolites such as 2,6-dimethylheptanoic acid, indicating the activity of pathways that handle branched structures. smolecule.com

The biodegradability of isoalkanes is highly dependent on their branching patterns. Studies using a Rhodococcus sp. strain demonstrated its ability to grow on various dimethyl-substituted alkanes, suggesting a robust enzymatic system for catabolizing these compounds. tandfonline.com This process typically involves the terminal or sub-terminal oxidation of the alkane to form an alcohol, which is then further oxidized to an aldehyde and finally to a carboxylic acid, which can enter central metabolism. tandfonline.com

| Microorganism | Substrate | Product(s) | Metabolic Process |

| Rhodococcus sp. strain 11B | 2,5-Dimethylhexane | (-)-2,5-Dimethylhexanoic acid | Asymmetric Oxidation tandfonline.comresearchgate.net |

| Saccharopolyspora erythraea | Propionyl-CoA, Methylmalonyl-CoA | 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone | Polyketide Synthesis arkat-usa.org |

| Various Bacteria | n-Tetradecane | 2,6-Dimethylheptanoic acid and related compounds | Hydrocarbon Degradation researchgate.netsmolecule.com |

| Lactic Acid Bacteria | Branched-chain amino acids | Branched-chain hydroxy acids | Fermentation smolecule.com |

Inter-species Chemical Communication Mediated by Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are significant signaling molecules in the chemical communication systems of various organisms, ranging from bacteria to insects. In the developmental bacterium Myxococcus xanthus, BCFAs are believed to function as an essential cell-to-cell signal (E-signal) required for the formation of multicellular fruiting bodies. nih.gov A proposed model suggests that these fatty acids are synthesized during growth and later released from cellular phospholipids (B1166683) by a developmentally regulated phospholipase, allowing them to be transmitted between cells to coordinate development. nih.gov

In the insect world, BCFAs are key components of pheromones used for trail-laying, foraging, and recruitment. For instance, analysis of the hindgut extract from the carpenter ant Camponotus modoc revealed several compounds that elicit responses from worker ant antennae, including the branched-chain fatty acid 2,4-dimethylhexanoic acid. 7universum.com This indicates a role for such molecules in mediating complex behaviors like foraging. 7universum.com Similarly, studies on cochineal insects of the genus Dactylopius show that carboxylic acids are the most abundant group of volatile organic compounds (VOCs) they produce. nih.gov These VOCs, which include BCFAs like 2-methylhexanoic acid, are essential in the insects' defense mechanisms and interspecific communication with their host plants. nih.gov The specific blend of these fatty acids can vary between closely related species, suggesting they contribute to species recognition and signaling specificity. nih.gov

Molecular Interactions and Biochemical Activities of this compound and its Derivatives

The unique structural properties of this compound and its related compounds, conferred by the methyl branches on the carbon chain, dictate their interactions with biological molecules and their subsequent biochemical effects.

Branched-chain fatty acids are substrates for various enzymes involved in lipid metabolism. Their metabolism often involves mitochondrial β-oxidation. An isomer of the target compound, 2,6-dimethylheptanoic acid, has been shown to serve as a substrate for carnitine octanoyltransferase, which facilitates its conversion into acylcarnitine for transport into the mitochondria for subsequent oxidation.

The interaction of BCFAs with acyl-CoA dehydrogenases (ACADs) is critical for their breakdown. Studies on medium-chain acyl-CoA dehydrogenase (MCAD) have provided insights into how these enzymes process substrates with branched structures. While direct kinetic data for this compound is not detailed, research on analogous compounds demonstrates this interaction. For example, the metabolism of heptanoic acid (C7) has been confirmed in MCAD deficient cells, where it is utilized by short-chain acyl-CoA dehydrogenase (SCAD). nih.gov The catalytic efficiency of enzymes with branched substrates can differ significantly from their straight-chain counterparts. For instance, MCAD's interaction with phenylbutyryl-CoA, a substrate with a bulky side group, shows a lower catalytic efficiency compared to its preferred straight-chain substrate, octanoyl-CoA. nih.gov This highlights how branching and substitutions influence enzyme-substrate binding and catalytic rates.

| Substrate | Km (μM) | Catalytic Efficiency (mM-1·sec-1) | Source |

|---|---|---|---|

| Phenylbutyryl-CoA | 5.3 | 0.2 | nih.gov |

| Octanoyl-CoA | 2.8 | 4.0 | nih.gov |

Derivatives of branched-chain fatty acids have been developed as modulators of specific molecular targets in mammalian cells. A notable example is 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid, a derivative of the structurally similar 2,5-dimethylhexanoic acid. This compound acts as a potent inhibitor of the interaction between progranulin (PGRN) and sortilin (SORT1). mdpi.com The PGRN-SORT1 interaction is crucial in various cellular processes, and its inhibition can increase extracellular levels of PGRN, a protein with roles in inflammation regulation and cellular repair. mdpi.com

In in vitro studies using mammalian cell systems, this derivative demonstrated significant potency, making it a valuable tool for investigating diseases where PGRN levels are a factor. mdpi.com The compound anchors to the SORT1 binding site through specific interactions, including a salt bridge with the residue ARG292. mdpi.com The effectiveness of such derivatives showcases how modifications to the basic BCFA structure can create highly specific and potent molecules for modulating cellular pathways. mdpi.com

| Compound | Target | IC50 (μM) | Cell System | Source |

|---|---|---|---|---|

| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | PGRN-SORT1 Interaction | 0.17 | Mammalian Cells | mdpi.com |

The presence of this compound or its close isomers in specific biological contexts suggests its potential use as a biomarker in non-human systems. In chemical ecology, specific volatile organic compounds are often indicative of the presence of a particular species or a biological interaction, such as herbivory.

The identification of 2,4-dimethylhexanoic acid in the hindgut of the ant Camponotus modoc makes it a candidate biomarker for this species' trail pheromone. 7universum.com Its presence could be used to confirm the presence of these ants in a given environment. Similarly, the profile of carboxylic acids, including various BCFAs, produced by Dactylopius cochineal insects is distinct and changes based on which cactus cultivar they infest. nih.gov This suggests that the specific blend of fatty acids, potentially including isomers of dimethylheptanoic acid, could serve as a biomarker for a specific host-plant interaction or the level of infestation. nih.gov Gas chromatography-mass spectrometry (GC/MS) is a standard method used to identify and quantify such fatty acids for biomarker discovery. sciforschenonline.org

Ecological Distribution and Environmental Biotransformations of 2,5 Dimethylheptanoic Acid

Natural Occurrence and Distribution of 2,5-Dimethylheptanoic Acid in Biological and Environmental Samples

This compound is a branched-chain fatty acid that has been identified in specific biological contexts. It is not a commonly reported environmental contaminant, and its natural distribution appears to be limited based on available scientific literature.

One notable occurrence is as a metabolite. For instance, this compound has been detected in the urine of healthy humans following the administration of 3,6-dimethyloctanoic acid. researchgate.netresearchgate.net This indicates that it can be a product of metabolic processes in mammals, specifically through a pathway that involves alpha-decarboxylation, making the parent compound amenable to subsequent beta-oxidation. researchgate.net

In the marine environment, a derivative of this compound, specifically 4-amino-3-hydroxy-2,5-dimethylheptanoic acid (Ahdhe), has been identified as a structural component of hoiamides. nih.govnih.gov Hoiamides are complex natural products isolated from marine cyanobacteria, such as Symploca sp. nih.govmdpi.com These compounds are of interest due to their biological activities, including the inhibition of the p53-MDM2 interaction and as sodium channel activators. nih.govmdpi.com The presence of the Ahdhe unit underscores the role of marine microorganisms in synthesizing unique branched-chain fatty acid structures. nih.gov

Beyond these specific instances, comprehensive data on the widespread natural occurrence and distribution of this compound in various environmental compartments like soil, water, or a broader range of organisms is not extensively documented in the reviewed literature.

Table 1: Documented Occurrences of this compound and its Derivatives

| Compound/Derivative | Sample Type | Organism/Context | Reference(s) |

|---|---|---|---|

| This compound | Urine | Human (metabolite of 3,6-dimethyloctanoic acid) | researchgate.netresearchgate.net |

Microbial Degradation Pathways of this compound in Ecosystems

Detailed microbial degradation pathways specifically for this compound are not extensively described in the scientific literature. However, general principles of branched-chain fatty acid metabolism by microorganisms can provide insights into its likely biotransformation.

Branched-chain fatty acids, particularly those with methyl groups, can pose a challenge to the typical beta-oxidation pathway that is central to fatty acid degradation. The presence of a methyl group at an odd-numbered carbon, such as the 5-position in this compound, does not directly block beta-oxidation. However, a methyl group at the alpha-position (C2) would inhibit the initial step of this pathway.

In cases where beta-oxidation is hindered, microorganisms can employ alternative strategies like alpha-oxidation. researchgate.net This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid, which can overcome the steric hindrance posed by branching. researchgate.net For instance, the degradation of 3,6-dimethyloctanoic acid in humans to this compound proceeds via an initial alpha-decarboxylation. researchgate.net This resulting C9 acid would then be more susceptible to beta-oxidation.

Some bacteria, like Enterococcus faecalis, are known to catabolize branched-chain amino acids, producing branched-chain carboxylic acids as end-products. nih.gov The enzymes involved in these pathways can have broad substrate specificity, potentially accommodating a range of straight and branched-chain acyl-CoAs from C2 to C8. nih.gov While not a direct study of this compound degradation, this demonstrates the capability of microorganisms to process such structures.

Further research is required to elucidate the specific enzymes and metabolic routes involved in the microbial degradation of this compound in various ecosystems.

Environmental Fate and Transport Mechanisms of Branched-Chain Carboxylic Acids

The environmental behavior of this compound, as a member of the branched-chain carboxylic acid family, is governed by its physicochemical properties and interactions with environmental matrices such as soil, water, and air.

Carboxylic acids exist in equilibrium between their undissociated (acid) form and their dissociated (carboxylate) form, a balance that is highly dependent on the pH of the surrounding environment. This speciation is critical as it influences their water solubility, volatility, and sorption to surfaces.

The structure of this compound, with its nine-carbon backbone and methyl branches, gives it a combination of hydrophobic and hydrophilic characteristics. The carboxylic acid group provides polarity and water solubility, while the C9 alkyl chain is hydrophobic. Branching can influence how the molecule interacts with soil organic matter and mineral surfaces compared to its straight-chain counterparts.

Transport mechanisms for carboxylic acids in the environment can include:

Leaching: Dissolved forms can move with water through the soil profile.

Sorption: The molecules can attach to soil organic carbon or clay minerals, which would retard their movement. The degree of sorption is influenced by soil composition, pH, and the specific structure of the acid.

Volatilization: Under certain conditions, particularly for the undissociated acid form at low pH, some carboxylic acids can partition from water into the air. science.gov

The branching in this compound may affect its biodegradability, which is a key process in determining its ultimate environmental fate. While some branching can enhance degradation, complex branching patterns can sometimes lead to slower breakdown and increased persistence in the environment.

Table 2: Factors Influencing Environmental Fate of Branched-Chain Carboxylic Acids

| Factor | Influence on Fate and Transport |

|---|---|

| pH | Controls the dissociation of the carboxylic acid group, affecting solubility and sorption. |

| Soil Organic Matter | Key sorbent for the hydrophobic portion of the molecule, reducing mobility. |

| Clay Content | Can provide surfaces for sorption of the polar carboxylate group. |

| Water Flow | Acts as the primary medium for transport (leaching) of dissolved forms. |

| Microbial Activity | Primary driver of degradation, determining the persistence of the compound. |

Role of this compound in Soil Biogeochemistry and Water Systems

Specific studies detailing the role of this compound in soil biogeochemistry and water systems are scarce. However, based on the general functions of carboxylic acids in these environments, some potential roles can be inferred.

In soil, low molecular weight carboxylic acids are known to be actively involved in biogeochemical processes. They are common components of root exudates and are produced during the microbial decomposition of organic matter. These acids can:

Influence Nutrient Availability: By chelating metal cations, they can enhance the weathering of minerals and increase the solubility and availability of essential nutrients like phosphorus to plants and microbes.

Affect Metal Mobility: The same chelating ability can mobilize heavy metals, which can have implications for both nutrient cycling and the transport of contaminants.

Serve as a Carbon Source: They can be readily utilized by soil microorganisms as a source of carbon and energy, thus playing a role in the soil carbon cycle.

In aquatic systems, dissolved carboxylic acids contribute to the pool of dissolved organic carbon (DOC). They can affect the pH and alkalinity of the water and participate in photochemical reactions. As with soil, they can also influence the speciation and bioavailability of metals.

The specific contribution of this compound to these processes is currently unknown. Its relatively complex branched structure might lead to different reactivity and bioavailability compared to more common and simpler carboxylic acids found in the environment. Its presence as a specialized metabolite from certain organisms, like cyanobacteria, suggests its roles may be more localized to specific ecological niches rather than being a widespread driver of major biogeochemical cycles. nih.govnih.govmdpi.com

Theoretical and Computational Chemistry Studies of 2,5 Dimethylheptanoic Acid

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule from first principles. mdpi.comrasayanjournal.co.in These methods can provide precise insights into the three-dimensional structure, electron distribution, and inherent reactivity of 2,5-dimethylheptanoic acid.

Molecular Geometry Optimization: The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By solving the electronic Schrödinger equation, quantum chemical methods can calculate the forces on each atom and adjust their positions until a minimum energy conformation is found. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, including the orientation of the carboxylic acid group and the conformation of the heptane (B126788) backbone with its methyl substituents. Studies on similar fatty acids have demonstrated the ability of DFT to accurately predict these structural parameters. nih.govresearchgate.netmdpi.com

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed to understand the distribution of electrons within the molecule. Key properties include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ucsb.edu The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. The hydrocarbon chain would exhibit a more neutral potential.

Reactivity Descriptors: From the calculated electronic properties, various global reactivity descriptors can be derived to quantify the chemical behavior of this compound. researchgate.netacs.org These descriptors, based on conceptual DFT, provide a quantitative framework for understanding reactivity. rasayanjournal.co.in

Hypothetical Quantum Chemical Properties of this compound

| Property | Description | Hypothetical Calculated Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 7.7 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -E(HOMO). | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -E(LUMO). | -1.2 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as (I - A) / 2. | 3.85 eV |

| Electronegativity (χ) | The power of the molecule to attract electrons. Calculated as (I + A) / 2. | 2.65 eV |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. Calculated as χ² / (2η). | 0.91 eV |

Molecular Dynamics Simulations of this compound Interactions in Solvents and Biological Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By applying classical mechanics, MD simulations can provide a detailed, atomistic view of how this compound would behave in complex environments like solvents and biological membranes. nih.govrsc.org

Interactions in Solvents: MD simulations can model this compound in various solvents, with water being of primary interest for biological relevance. These simulations would reveal:

Solvation Structure: How water molecules arrange around the polar carboxylic head and the nonpolar hydrocarbon tail of the acid. This includes the formation and dynamics of hydrogen bonds between the carboxyl group and surrounding water molecules.

Diffusion and Dynamics: The translational and rotational motion of the molecule within the solvent can be calculated, providing diffusion coefficients. This helps understand its mobility in an aqueous environment.

Aggregation Behavior: For systems with multiple this compound molecules, MD simulations can predict their tendency to aggregate into micelles or other structures to minimize the exposure of their hydrophobic tails to water, a phenomenon well-studied for other fatty acids. researchgate.netacs.orgacs.org

Interactions in Biological Environments: The primary biological environment of interest is the cell membrane, typically modeled as a lipid bilayer. MD simulations are extensively used to study the permeation of molecules across these membranes. nih.govresearchgate.netuci.edu For this compound, simulations could investigate:

Insertion and Partitioning: The process by which the molecule inserts into the lipid bilayer, with its hydrophobic tail embedding within the membrane's core and the polar head group positioned near the water-lipid interface.

Translocation (Flipping): The mechanism and energy barrier associated with the molecule moving from one leaflet of the bilayer to the other.

Membrane Perturbation: How the presence of this compound affects the structural properties of the lipid bilayer, such as its thickness, fluidity, and the order of the lipid acyl chains.

Hypothetical MD Simulation Parameters for this compound in a POPC Bilayer

| Parameter | Description | Value / Method |

| System Composition | The components of the simulated system. | 1 molecule of this compound, 128 POPC lipids, ~5000 water molecules |

| Force Field | The set of equations and parameters used to describe the potential energy of the system. | CHARMM36 for lipids, TIP3P for water |

| Simulation Engine | The software used to run the simulation. | GROMACS or NAMD |

| Ensemble | The statistical-mechanical ensemble defining the thermodynamic conditions. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | The simulated temperature. | 310 K (physiological temperature) |

| Pressure | The simulated pressure. | 1 bar |

| Simulation Time | The total duration of the simulation. | 500 nanoseconds |

| Potential Outcome | A likely observation from the simulation. | Spontaneous insertion of the molecule into the lipid bilayer with the carboxyl group at the interface. |

Predictive Modeling of Synthetic and Biosynthetic Pathways Involving this compound

Computational tools can be employed to predict viable routes for both the chemical synthesis and potential biosynthesis of this compound, saving significant time and resources in laboratory research.

Predictive Modeling of Synthetic Pathways: Computer-Assisted Organic Synthesis (CAOS) software uses a logic-based approach known as retrosynthesis. wikipedia.org The target molecule, this compound, is computationally "broken down" into simpler, commercially available precursors through known chemical reactions.

Retrosynthesis Software: Programs like SYNTHIA®, ChemAIRS, and AiZynthFinder use vast databases of reaction rules to propose multiple synthetic pathways. wikipedia.orgcas.orgsynthiaonline.comnih.gov

Predictive Modeling of Biosynthetic Pathways: While this compound is not a common natural product, computational methods can explore hypothetical biosynthetic pathways.

Metabolic Pathway Databases: Resources like the KEGG (Kyoto Encyclopedia of Genes and Genomes) PATHWAY database contain comprehensive information on metabolic pathways, including fatty acid biosynthesis. genome.jp

Pathway Prediction Tools: By applying principles of known enzymatic reactions (e.g., those in fatty acid synthase systems), computational models can suggest how a branched-chain fatty acid like this compound could be assembled. nih.govresearchgate.netmdpi.com This would likely involve the use of alternative starter units (other than acetyl-CoA) or the action of specific methyltransferase enzymes during the elongation of the fatty acid chain.

Hypothetical Retrosynthetic Disconnection for this compound

| Step | Target / Intermediate | Precursors | Reaction Type |

| 1 | This compound | A suitable ester of this compound | Ester Hydrolysis |

| 2 | Ester of this compound | 5-Methyl-2-hexanone and a malonic ester derivative | Michael Addition / Alkylation |

| 3 | 5-Methyl-2-hexanone | Commercially available starting materials | - |

Cheminformatics and QSAR Approaches for this compound Analogues

Cheminformatics applies computational methods to manage and analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. dotmatics.comijert.orgijert.orgresearchgate.net

Cheminformatics Analysis: For a set of analogues of this compound, cheminformatics tools like RDKit or Open Babel would be used to: parssilico.comneovarsity.orgdeeporigin.com

Calculate Molecular Descriptors: A wide range of numerical descriptors can be calculated for each analogue. These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and physicochemical descriptors (e.g., LogP, polar surface area).

Assess Chemical Diversity: The "chemical space" occupied by the analogues can be visualized to ensure a diverse set of structures is being studied, which is crucial for building a robust QSAR model.

QSAR Modeling: A QSAR study on analogues of this compound would be performed to predict a specific biological activity (e.g., antimicrobial or antifungal activity). The process involves:

Data Set Assembly: A series of analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: Relevant molecular descriptors are calculated for each analogue. These can range from simple 2D descriptors to more complex 3D descriptors derived from the molecule's conformation.

Model Development: Statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) are used to create an equation that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is not overfitted and can accurately predict the activity of new, untested compounds. nih.gov

Such a model could guide the design of new, more potent analogues of this compound by identifying the key structural features that enhance biological activity. nih.govresearchgate.netnih.gov

Hypothetical QSAR Data for this compound Analogues

| Compound ID | Structure Modification | LogP (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Activity (pIC50) |

| DMHA-01 | (Parent Compound) | 3.2 | 37.3 | 4.5 |

| DMHA-02 | 2,5-Dimethylhexanoic acid | 2.7 | 37.3 | 4.2 |

| DMHA-03 | 2,5-Dimethyloctanoic acid | 3.7 | 37.3 | 4.8 |

| DMHA-04 | 3-Fluoro-2,5-DMHA | 3.3 | 37.3 | 4.9 |

| DMHA-05 | Amide derivative | 2.9 | 43.1 | 5.1 |

Future Research Directions and Emerging Applications of 2,5 Dimethylheptanoic Acid

Exploration of Novel Biological Functions and Biotechnological Applications

There is a significant opportunity for future research to investigate the currently unknown biological functions of 2,5-dimethylheptanoic acid. Investigations could focus on its potential roles in cellular signaling, metabolic pathways, and antimicrobial or antifungal activities. The structural similarity to other biologically active fatty acids suggests that it may possess interesting pharmacological properties worth exploring. Biotechnological applications could emerge from such discoveries, potentially in areas like agriculture, food science, or as a precursor for the synthesis of novel bioactive molecules.

Development of Sustainable Synthetic Routes and Biocatalytic Processes

The development of green and sustainable methods for the synthesis of this compound is a critical area for future research. Current synthetic chemistry is moving towards minimizing waste, using renewable starting materials, and employing environmentally benign catalysts. Research in this area could focus on biocatalytic processes, utilizing enzymes or whole-cell systems to produce the compound with high selectivity and under mild conditions. nih.govmdpi.comiu.edunih.gov Such approaches would offer a more sustainable alternative to traditional chemical synthesis.

Advanced Analytical Tool Development for In Situ and In Vivo Studies

To understand the potential biological roles of this compound, the development of advanced analytical tools is necessary. Future research should aim to create sensitive and selective methods for its detection and quantification in complex biological matrices. This could involve the development of novel chromatographic techniques, mass spectrometry-based methods, or biosensors. Such tools would be invaluable for conducting in situ and in vivo studies to monitor its distribution, metabolism, and interaction with other biomolecules, which are crucial for elucidating its physiological functions and mechanisms of action.

Integration of this compound Research into Broader Scientific Contexts

As more is understood about the fundamental properties and functions of this compound, this knowledge can be integrated into broader scientific fields. For instance, if it is found to have a role in cellular metabolism, this could have implications for research into metabolic disorders. If it exhibits unique physical or chemical properties, it could find applications in materials science. The interdisciplinary study of this compound, connecting chemistry, biology, and materials science, will be key to unlocking its full potential.

Q & A

Q. What are the established synthetic routes for 2,5-Dimethylheptanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of branched carboxylic acids like this compound can be achieved via hydroformylation or catalytic dimerization of alkenes, as outlined in biomass-derived compound transformations . For example, hydroformylation of α-pinene derivatives (e.g., limonene) under controlled pressure and temperature can yield branched intermediates, which are subsequently oxidized to carboxylic acids. Stereochemical outcomes depend on catalyst choice (e.g., Rh or Co complexes) and solvent polarity, with polar aprotic solvents favoring retention of configuration. Biosynthetic pathways in marine cyanobacteria (e.g., cf. Lyngbya sp.) may also involve polyketide synthase (PKS) systems, where methylmalonyl-CoA extender units introduce branching .

Q. How is this compound structurally characterized, and what analytical techniques are critical for distinguishing it from isomers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly DEPT and -COSY, is essential for resolving branching patterns. For instance, methyl groups at C2 and C5 produce distinct splitting patterns in NMR, while IR spectroscopy identifies carboxylate C=O stretching (~1700 cm). Gas chromatography-mass spectrometry (GC-MS) with chiral columns can differentiate enantiomers like (2R)-2,5-Dimethylheptanoic acid from its (2S) counterpart, as seen in marine natural product studies .

Q. What biological sources or natural systems produce this compound, and how is extraction optimized?

- Methodological Answer : The compound has been identified in marine cyanobacteria (e.g., cf. Lyngbya sp.) as part of cyclopropane-containing metabolites. Extraction typically involves lyophilization of biomass followed by methanol/chloroform (2:1) partitioning. Liquid-liquid extraction (LLE) at pH 2–3 isolates the acidic fraction, with further purification via reversed-phase HPLC using C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from variations in sample purity, assay conditions (e.g., pH, temperature), or enantiomeric composition. Rigorous quality control via HPLC-UV/ELSD (>98% purity) and chiral resolution is critical. Comparative studies should standardize cell-based assays (e.g., MIC testing against Staphylococcus aureus in Mueller-Hinton broth at 37°C) and include positive controls (e.g., tetracycline). Meta-analysis of raw data from multiple studies, using tools like PRISMA guidelines, can identify confounding variables .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound, particularly for pharmacological applications?

- Methodological Answer : Asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) enables enantioselective synthesis. For example, lipase-catalyzed esterification in organic solvents (e.g., hexane) selectively hydrolyzes one enantiomer. Alternatively, chiral auxiliaries like Evans’ oxazolidinones direct alkylation at C2 and C5. Purity must be validated via polarimetry and chiral GC-MS, as minor enantiomer impurities (<2%) can alter pharmacological profiles .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict conformational stability, revealing a preference for gauche configurations due to steric hindrance between methyl groups. Molecular docking (AutoDock Vina) against enzymes like fatty acid synthase (FAS) identifies binding affinities, with scoring functions (e.g., ΔG) correlating with experimental IC values. These models guide structural optimization for improved target specificity .

Q. What are the limitations of current toxicity studies on this compound, and how can experimental design address them?

- Methodological Answer : Many studies lack chronic exposure data or use non-representative model organisms (e.g., Daphnia magna for mammalian toxicity). Improved designs incorporate OECD guidelines: 28-day rodent studies with histopathology and metabolomic profiling (LC-MS/MS). In vitro hepatotoxicity assays (HepG2 cells) paired with ROS detection kits (e.g., DCFH-DA) provide mechanistic insights. Cross-species comparisons (zebrafish vs. human cell lines) enhance ecological relevance .

Data Analysis & Reporting

Q. How should researchers statistically validate the reproducibility of synthetic yields or bioassay results?

- Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare yields across ≥3 independent syntheses. For bioassays, calculate interassay CV% (<15% acceptable) and intraclass correlation coefficients (ICC >0.7 indicates high reproducibility). Raw data should be archived in repositories like Zenodo, with metadata compliant with FAIR principles .

Q. What best practices ensure ethical reporting of negative or inconclusive results in studies involving this compound?

- Methodological Answer : Adhere to TOP guidelines by publishing negative results in dedicated journals (e.g., PLOS ONE). Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias. Transparently report limitations (e.g., low sample size) and include raw spectra/chromatograms as supplementary data .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products